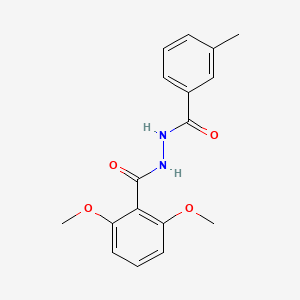![molecular formula C18H16N2O3 B5819045 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydroisoquinoline derivative that contains a nitrophenyl group and an acryloyl group.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potent antitumor activity. This makes it an ideal compound for the development of new drugs for the treatment of cancer. However, one of the main limitations of using this compound is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the research on 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of new drugs for the treatment of cancer. Another area of research is in the development of new synthetic methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as anti-inflammatory and antioxidant therapies.
In conclusion, 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction between 2-nitrobenzaldehyde and tetrahydroisoquinoline in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(10-9-15-6-3-4-8-17(15)20(22)23)19-12-11-14-5-1-2-7-16(14)13-19/h1-10H,11-13H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGZHYBEQDTQDD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
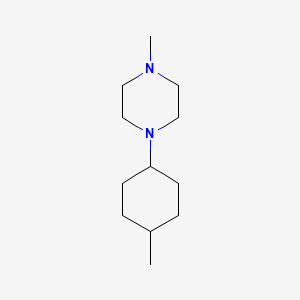
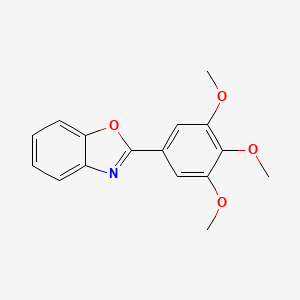
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
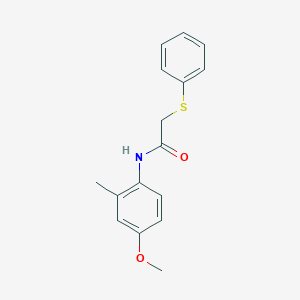
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
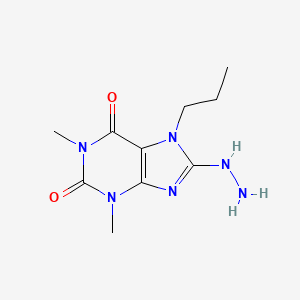

![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)
